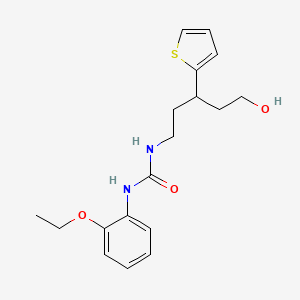

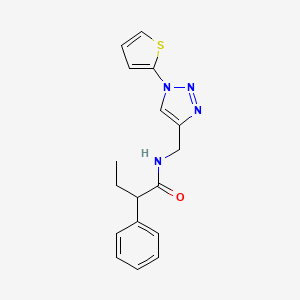

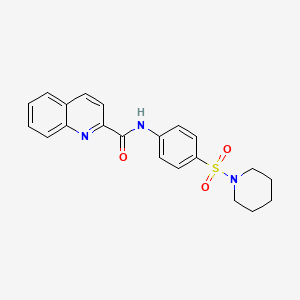

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea, also known as EHT 1864, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. EHT 1864 has been shown to inhibit the activity of Rho family GTPases, which play important roles in various cellular processes such as cytoskeletal organization, cell migration, and cell proliferation.

Scientific Research Applications

Flexible Ureas as Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) focused on flexible ureas, including compounds structurally related to 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea, as novel acetylcholinesterase inhibitors. The research aimed to optimize the spacer length between pharmacophoric moieties for enhanced antiacetylcholinesterase activity. This study demonstrates the application of such compounds in designing inhibitors targeting acetylcholinesterase, a crucial enzyme in treating Alzheimer's disease and other neurodegenerative conditions (Vidaluc et al., 1995).

Neuropeptide Y5 Receptor Antagonists

Fotsch et al. (2001) explored the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. The study identified a lead compound from screening that was further optimized for in vitro potency, leading to compounds with high inhibitory activities. This research underlines the potential of urea derivatives in developing treatments targeting metabolic disorders and obesity (Fotsch et al., 2001).

Directed Lithiation and Substitution Reactions

Smith et al. (2013) investigated the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds, demonstrating the versatility of such ureas in synthetic organic chemistry. The study highlights how the lithiation and subsequent reactions with various electrophiles can yield a wide range of substituted products, showcasing the compound's utility in synthesizing diverse organic molecules (Smith et al., 2013).

Synthesis of Hydroxamic Acids and Ureas

Thalluri et al. (2014) presented a method for the synthesis of ureas and hydroxamic acids from carboxylic acids, mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate. This research showcases the application of urea derivatives in synthesizing hydroxamic acids, which are important in medicinal chemistry for their role as enzyme inhibitors (Thalluri et al., 2014).

Molecular Docking and Anticonvulsant Activity

A study by Thakur et al. (2017) on synthesized urea/thiourea derivatives highlighted their anticonvulsant activity. This research emphasizes the compound's relevance in pharmacological studies, particularly in developing new treatments for convulsive disorders (Thakur et al., 2017).

properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-2-23-16-7-4-3-6-15(16)20-18(22)19-11-9-14(10-12-21)17-8-5-13-24-17/h3-8,13-14,21H,2,9-12H2,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJQSEMICBGABT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2471363.png)

amino]but-2-enoic acid](/img/structure/B2471366.png)

![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2471369.png)